4-Methanesulfonylcyclohexan-1-amine hydrochloride
CAS No.: 2230789-74-7
Cat. No.: VC4502639
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2230789-74-7 |
---|---|
Molecular Formula | C7H16ClNO2S |
Molecular Weight | 213.72 |
IUPAC Name | 4-methylsulfonylcyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H |
Standard InChI Key | CSDXUDSCLMLHHR-UKMDXRBESA-N |
SMILES | CS(=O)(=O)C1CCC(CC1)N.Cl |
Introduction
Structural and Chemical Properties
The compound’s structure consists of a cyclohexane ring substituted with a methanesulfonyl group at the 4-position and a protonated amine group at the 1-position, stabilized by a chloride counterion. The chair conformation of the cyclohexane ring influences the spatial arrangement of substituents, potentially affecting reactivity and intermolecular interactions.
Molecular and Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₇H₁₆ClNO₂S |
Molecular Weight | 213.73 g/mol |
CAS Number | 1354951-89-5 |
Solubility | High in polar solvents (e.g., water, DMSO) due to ionic nature |
Stability | Hygroscopic; requires storage in airtight containers |
The hydrochloride salt enhances aqueous solubility, a critical factor for biological testing . The sulfonyl group contributes to the compound’s polarity, as evidenced by its solubility profile, while the amine group enables participation in acid-base reactions and nucleophilic substitutions.
Synthetic Routes and Optimization
While detailed synthetic protocols for this specific compound are proprietary, analogous cyclohexylamine derivatives are typically synthesized via sulfonylation of cyclohexanamine precursors. A generalized approach involves:
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Sulfonylation: Reacting cyclohexanamine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form 4-methanesulfonylcyclohexan-1-amine.
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Salt Formation: Treating the free amine with hydrochloric acid to precipitate the hydrochloride salt.
Key considerations for optimization include:
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Temperature Control: Maintaining low temperatures (0–5°C) during sulfonylation to minimize side reactions.
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Solvent Selection: Using anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis of MsCl.
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Purification: Recrystallization from ethanol/water mixtures to achieve high purity (>95%) .
Applications in Pharmaceutical Research
The structural motifs present in 4-methanesulfonylcyclohexan-1-amine hydrochloride make it a promising candidate for drug discovery:
Enzyme Inhibition
The sulfonyl group can act as a hydrogen bond acceptor, enabling interactions with enzyme active sites. For example, sulfonamide-containing compounds are known inhibitors of carbonic anhydrase and serine proteases.
Prodrug Development
The amine functionality allows for derivatization into prodrugs, enhancing membrane permeability. Subsequent hydrolysis in vivo releases the active amine, a strategy employed in antiviral and anticancer agents.
Hazard Aspect | Precautionary Measure |
---|---|
Skin/Irritation | Wear nitrile gloves and lab coats |
Inhalation Risk | Use in fume hoods with adequate ventilation |
Storage Conditions | Store in desiccators at 2–8°C |
Material Safety Data Sheets (MSDS) recommend immediate rinsing with water upon contact and avoiding dust formation during handling .
Comparative Analysis with Analogous Compounds
To contextualize its properties, 4-methanesulfonylcyclohexan-1-amine hydrochloride is compared to two derivatives:
Compound | Substituent | Solubility (mg/mL) | LogP |
---|---|---|---|
4-Methylcyclohexanamine | -CH₃ | 12.4 | 1.8 |
4-Nitrocyclohexanamine | -NO₂ | 3.2 | 2.1 |
Target Compound | -SO₂CH₃ | 24.7 | 0.9 |
The sulfonyl group reduces lipophilicity (lower LogP) compared to methyl or nitro groups, aligning with its enhanced solubility .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the sulfonyl and amine groups to optimize bioactivity.
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Crystallographic Studies: X-ray diffraction analysis to elucidate solid-state conformation and intermolecular interactions.
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in model organisms.
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